molecular formula C10H8N4O2 B11887896 Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11887896
M. Wt: 216.20 g/mol
InChI Key: CKGOROWGQFODQZ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position, a methyl group at the 7-position, and a carboxylate ester at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is then subjected to cyclization and functional group transformations to yield the desired product . The reaction conditions often include the use of formamidine, bromine, and various solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group and the carboxylate ester makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research applications.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

methyl 5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-14-4-6(3-11)7-8(10(15)16-2)12-5-13-9(7)14/h4-5H,1-2H3

InChI Key

CKGOROWGQFODQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)OC)C#N

Origin of Product

United States

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